molecular formula C26H26N2O6 B12026039 2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765286-91-7

2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12026039
CAS No.: 765286-91-7
M. Wt: 462.5 g/mol
InChI Key: KVUUXKRWPATVOD-JVWAILMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. industrial synthesis would generally involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., OH-) in aqueous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in early discovery research . Its applications span various fields, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

765286-91-7

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H26N2O6/c1-4-32-24-15-19(16-27-28-25(29)17-33-22-7-5-6-18(2)14-22)8-13-23(24)34-26(30)20-9-11-21(31-3)12-10-20/h5-16H,4,17H2,1-3H3,(H,28,29)/b27-16+

InChI Key

KVUUXKRWPATVOD-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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